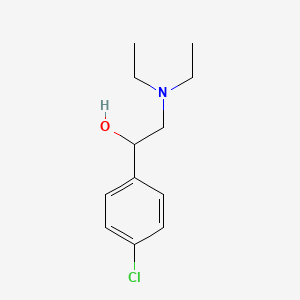![molecular formula C18H30O5 B14461611 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid CAS No. 65886-67-1](/img/structure/B14461611.png)
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclododecyl ring with an ethoxycarbonyl group and an oxo group attached to it, along with a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclododecanone with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. This intermediate is then subjected to a reaction with malonic acid in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted cyclododecyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the functional groups present. The ethoxycarbonyl and oxo groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanone: Shares the cyclododecyl ring structure but lacks the ethoxycarbonyl and propanoic acid groups.
Ethyl cyclododecylcarboxylate: Contains the ethoxycarbonyl group but differs in the position and presence of other functional groups.
Cyclododecylpropanoic acid: Similar in having the propanoic acid moiety but lacks the ethoxycarbonyl and oxo groups.
Uniqueness
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxycarbonyl and oxo groups, along with the propanoic acid moiety, makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
65886-67-1 |
|---|---|
Molekularformel |
C18H30O5 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(1-ethoxycarbonyl-2-oxocyclododecyl)propanoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-23-17(22)18(14-12-16(20)21)13-10-8-6-4-3-5-7-9-11-15(18)19/h2-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
CUOOQRKXHPNZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCCCCCCCC1=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


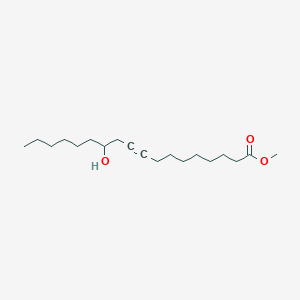
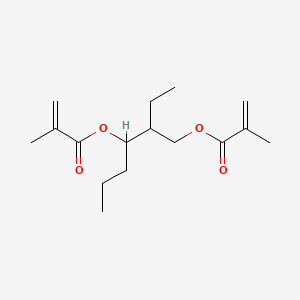
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
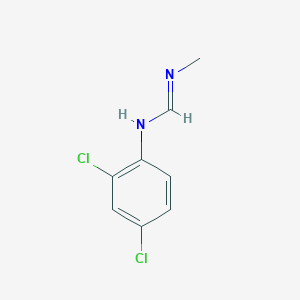
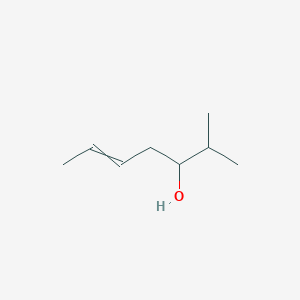

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
